molecular formula C15H9ClN2O3 B7885885 N-(2-chlorophenyl)-2,3-dioxoindole-1-carboxamide

N-(2-chlorophenyl)-2,3-dioxoindole-1-carboxamide

Cat. No.: B7885885
M. Wt: 300.69 g/mol
InChI Key: IHGBMYRSYORYEN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2,3-dioxoindole-1-carboxamide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2,3-dioxoindole-1-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with indole-2,3-dione in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-2,3-dioxoindole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Comparison: N-(2-chlorophenyl)-2,3-dioxoindole-1-carboxamide is unique due to its indole core structure, which imparts distinct biological activities compared to other similar compounds. While the chlorophenyl group is common among these compounds, the presence of the indole ring in this compound provides additional sites for chemical modification and interaction with biological targets, enhancing its potential therapeutic applications .

Properties

IUPAC Name

N-(2-chlorophenyl)-2,3-dioxoindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-10-6-2-3-7-11(10)17-15(21)18-12-8-4-1-5-9(12)13(19)14(18)20/h1-8H,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGBMYRSYORYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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